molecular formula C9H7F3O3S B12096215 Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester CAS No. 28143-79-5

Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester

Cat. No.: B12096215
CAS No.: 28143-79-5
M. Wt: 252.21 g/mol
InChI Key: GJOJDWJQGXPCPJ-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester is a chemical compound with the molecular formula C9H7F3O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 1-phenylethenyl ester typically involves the reaction of methanesulfonic acid with trifluoroacetic anhydride and 1-phenylethenyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 1-phenylethenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical reactions and applications .

Properties

CAS No.

28143-79-5

Molecular Formula

C9H7F3O3S

Molecular Weight

252.21 g/mol

IUPAC Name

1-phenylethenyl trifluoromethanesulfonate

InChI

InChI=1S/C9H7F3O3S/c1-7(8-5-3-2-4-6-8)15-16(13,14)9(10,11)12/h2-6H,1H2

InChI Key

GJOJDWJQGXPCPJ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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